molecular formula C6H7Cl3N2 B7722411 (3,4-Dichloroanilino)azanium;chloride

(3,4-Dichloroanilino)azanium;chloride

Cat. No.: B7722411
M. Wt: 213.5 g/mol
InChI Key: WIKZRYSGQPZTMM-UHFFFAOYSA-N
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Description

(3,4-Dichloroanilino)azanium;chloride is the hydrochloride salt of 3,4-dichloroaniline (DCA), an aromatic amine of significant importance in environmental and agricultural research. This compound is primarily recognized as a major environmental metabolite and degradation product of widely used phenylurea herbicides, such as diuron, propanil, and linuron . Researchers value this chemical for studies on the environmental fate, persistence, and ecotoxicological impact of agricultural chemicals, as the metabolite often demonstrates higher toxicity and greater environmental stability than the parent herbicides . Its mechanism of action in toxicological studies is linked to its ability to cause oxidative damage and its potential to be transformed into more hazardous compounds in ecosystems. In the industrial sphere, 3,4-dichloroaniline serves as a key synthetic precursor and intermediate in the production of various pesticides, dyes, and pharmaceuticals . The compound is also integral to analytical chemistry and method development, where it is used as a reference standard in HPLC-MS/MS and other chromatographic techniques to monitor pesticide residues and their toxic metabolites in agricultural and environmental samples . (3,4-Dichloroanilino)azanium;chloride is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3,4-dichloroanilino)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKZRYSGQPZTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N[NH3+])Cl)Cl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19763-90-7
Record name Hydrazine, (3,4-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19763-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism and Conditions

The reduction of 3,4-dichloronitrobenzene to 3,4-dichloroaniline via catalytic hydrogenation represents the most widely adopted industrial method. This process employs noble metal catalysts (e.g., palladium or platinum) under hydrogen pressure (0.5–0.6 MPa) at elevated temperatures (80–90°C). The reaction proceeds through a stepwise mechanism:

  • Nitro Group Activation : Adsorption of nitrobenzene onto the catalyst surface.

  • Hydrogen Transfer : Sequential addition of six hydrogen atoms, reducing the nitro group to an amine.

  • Desorption : Release of 3,4-dichloroaniline from the catalyst.

A key advantage of this method lies in its continuous operation capability, enabling throughputs exceeding 10 metric tons per day in optimized facilities.

Industrial-Scale Process Optimization

Modern implementations of this method, as detailed in Example 1 of ChemicalBook’s protocol, involve:

  • Feedstock Preparation : A mixture containing 20–35% chloronitrobenzene and 65–80% 3,4-dichloronitrobenzene is dehydrated and introduced into the reactor without solvent.

  • Catalyst Management : Palladium-on-carbon (Pd/C) catalysts achieve >99% conversion rates, with filtration systems enabling 95% catalyst recovery for reuse.

  • Distillation Purification : Vacuum distillation at -0.09 MPa separates 3,4-dichloroaniline (boiling point: 272°C) from byproducts, yielding 99.3% purity.

Table 1: Catalytic Hydrogenation Parameters

ParameterValue RangeImpact on Yield
Temperature80 ± 5°C±2% yield fluctuation
Pressure0.5–0.6 MPaLinear yield correlation
Catalyst Loading0.5–1.0 wt% Pd/COptimal at 0.7 wt%
Reaction Time2–4 hoursNegligible beyond 3 hours

Hydrochlorination of 3,4-Dichloroaniline

Acid-Base Neutralization

The conversion of freebase 3,4-dichloroaniline to its hydrochloride salt is achieved through exothermic reaction with hydrochloric acid:

C6H5Cl2N+HClC6H5Cl2NHCl\text{C}6\text{H}5\text{Cl}2\text{N} + \text{HCl} \rightarrow \text{C}6\text{H}5\text{Cl}2\text{N} \cdot \text{HCl}

Industrial protocols typically utilize:

  • Solvent Systems : Anhydrous ethyl ether or dichloromethane to prevent hydrolysis.

  • Stoichiometry : 1:1.05 molar ratio (amine:HCl) to ensure complete protonation.

  • Crystallization : Cooling to -10°C induces precipitation, with yields exceeding 98% after vacuum drying.

Purity Control Measures

Critical quality parameters include:

  • Residual Solvent : <300 ppm (ICH Q3C guidelines).

  • Chloride Content : 19.5–20.5% (theoretical: 19.8%).

  • Particle Size Distribution : 50–150 µm for optimal formulation compatibility.

Comparative Analysis of Synthesis Routes

Efficiency Metrics

MethodYield (%)Purity (%)Energy Cost (kWh/kg)
Catalytic Hydrogenation95–9899.3–99.78.2
Hydrochlorination97–9999.5–99.92.1

Emerging Methodologies and Innovations

Continuous-Flow Hydrogenation

Recent pilot-scale studies demonstrate:

  • Microchannel Reactors : 40% reduction in catalyst usage through enhanced mass transfer.

  • In Situ HCl Addition : Direct hydrochloride formation during hydrogenation, eliminating separate acidification steps.

Bio-Catalytic Approaches

Fungal lignin peroxidase systems show potential for enzymatic reduction of nitro groups under mild conditions (pH 5.5, 30°C). While current conversion rates remain suboptimal (<35%), genetic engineering efforts aim to improve enzyme stability against chloride inhibition .

Scientific Research Applications

Pharmaceutical Applications

3,4-DCA serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are investigated for their potential in treating pain and inflammation due to their interaction with specific receptors.

Case Study: P2X3 Receptor Antagonism

Research indicates that modifications of the 3,4-dichloroaniline structure can enhance antagonistic activity against P2X3 receptors, which are implicated in pain sensation. The structure-activity relationship (SAR) studies show that halide substitutions can significantly affect the metabolic stability and efficacy of these compounds .

CompoundActivity LevelMetabolic Stability
KCB-77033HighLow
3,4-DCAModerateModerate
3,4-DifluoroanilineLowHigh

Agrochemical Applications

3,4-DCA is utilized in the production of herbicides and pesticides. It acts as a precursor for several agrochemical formulations that target broadleaf weeds while being less harmful to cereal crops.

Herbicide Synthesis

The compound is integral in synthesizing carbamide herbicides such as Diuron and methoxydiuron. These herbicides work by inhibiting photosynthesis in target plants, effectively controlling weed populations .

Environmental Impact and Bioremediation

The environmental persistence of 3,4-DCA raises concerns regarding its impact on ecosystems. Studies have shown that certain bacterial strains can degrade 3,4-DCA, indicating potential bioremediation strategies.

Biodegradation Studies

Research has demonstrated that specific bacteria isolated from contaminated soils can utilize 3,4-DCA as a carbon source. These isolates exhibit significant degradation efficiency under controlled conditions .

Bacterial StrainDegradation Efficiency (%)Concentration (mM)
CA2750.2
CA16600.5
CA17701.0

Toxicological Studies

Toxicological assessments reveal that exposure to 3,4-DCA can adversely affect aquatic life. For instance, studies on Javanese medaka fish indicate reproductive toxicity linked to exposure levels of this compound.

Impact on Reproductive Health

Research findings indicate significant alterations in fecundity and gonadal tissues of Javanese medaka exposed to sublethal concentrations of 3,4-DCA .

Exposure Duration (days)Total Eggs SpawnedFertility Rate (%)
215040

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects: Chlorinated Aniline Derivatives

The 3,4-dichloro substitution on the aniline ring is a critical feature shared among several compounds, impacting electronic and steric properties:

  • Its molecular weight (332.18 g/mol) and lipophilic ester groups contrast with the ionic nature of (3,4-Dichloroanilino)azanium;chloride .
  • Benzimidazole Derivatives (e.g., Compound 10c): Substituted benzimidazoles with 3,4-dichloroanilino groups demonstrate notable analgesic and anti-inflammatory activities, attributed to the electron-withdrawing Cl substituents enhancing receptor binding .

Azanium/Ammonium Chloride Analogs

The azanium chloride moiety introduces ionic character, affecting solubility and stability:

  • Benzyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride: This surfactant-like compound features long alkyl chains, increasing hydrophobicity compared to (3,4-Dichloroanilino)azanium;chloride. Its applications in antimicrobial formulations highlight the role of quaternary ammonium salts in disrupting microbial membranes .
  • 4-Azidoaniline Hydrochloride (C₆N₄ClH₇): Though structurally distinct, its azide and aniline groups enable click chemistry applications, suggesting that (3,4-Dichloroanilino)azanium;chloride could similarly participate in modular synthetic routes .

Pharmacologically Active Compounds

  • Thiadiazole Derivative 8l (C₁₆H₁₂Cl₂N₆S): This compound, bearing a 3,4-dichloroanilino group attached to a thiadiazole ring, exhibits potent cytotoxicity (IC₅₀ = 6.3 µM against MGC803 cancer cells), outperforming 5-fluorouracil. The dichloroanilino moiety likely enhances DNA intercalation or enzyme inhibition .
  • Anilazine (C₉H₅Cl₃N₅): A triazine-based fungicide with a 2-chloroanilino substituent. While its core structure differs, the chlorinated aniline group contributes to its bioactivity, underscoring the importance of chloro-substitution in agrochemicals .

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological/Chemical Activity Reference
(3,4-Dichloroanilino)azanium;chloride C₆H₅Cl₂N₂·Cl 223.98 (hypothetical) Ionic, 3,4-dichloroanilino Not reported -
Diethyl 2-[(3,4-Dichloroanilino)methylene]malonate C₁₄H₁₅Cl₂NO₄ 332.18 Ester, conjugated system Synthetic intermediate
Benzimidazole Derivative (10c) Variable Variable Benzimidazole core, 3,4-dichloroanilino Analgesic, anti-inflammatory
Thiadiazole Derivative 8l C₁₆H₁₂Cl₂N₆S 403.27 Thiadiazole, 3,4-dichloroanilino Cytotoxic (IC₅₀ = 6.3 µM)
Anilazine C₉H₅Cl₃N₅ 305.53 Triazine, 2-chloroanilino Fungicidal activity

Table 2. Substituent Impact on Reactivity and Bioactivity

Substituent Pattern Example Compound Observed Effects
3,4-Dichloroanilino Thiadiazole Derivative 8l Enhanced cytotoxicity due to electron-withdrawing Cl groups improving target binding .
2-Chloroanilino Anilazine Improved fungicidal activity via steric and electronic modulation .
Azanium Chloride Benzoxonium Chloride Surfactant properties and antimicrobial action due to ionic nature .

Q & A

Basic Research Question

  • NMR Spectroscopy : Confirm the presence of the azanium group (δ ~3–4 ppm for N-methyl protons) and aromatic chlorine substituents .
  • X-ray Crystallography : Use SHELXL for refinement, especially for resolving hydrogen bonding between the azanium ion and chloride .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for ionic species).

How can stability issues during storage impact experimental reproducibility?

Basic Research Question

  • Moisture Sensitivity : The chloride counterion may hydrolyze in humid conditions. Store in desiccators with silica gel .
  • Light Sensitivity : Aromatic chlorides are prone to photodegradation. Use amber vials and limit UV exposure .
  • Temperature : Decomposition occurs above 150°C. Conduct thermogravimetric analysis (TGA) to determine safe storage limits .

What strategies resolve contradictions in crystallographic data refinement?

Advanced Research Question

  • Twinning Analysis : Use SHELXL’s TWIN command to model twinned crystals, common in ionic compounds due to lattice symmetry .
  • Displacement Parameter Validation : Compare anisotropic displacement ellipsoids (ORTEP plots) to detect overfitting .
  • Hydrogen Bonding Networks : Re-examine hydrogen atom positions using Fourier difference maps to avoid false intermolecular interactions .

How does the electronic structure of the azanium group influence reactivity in nucleophilic environments?

Advanced Research Question

  • Charge Distribution : The quaternary ammonium’s positive charge enhances electrophilicity, making it susceptible to nucleophilic attack (e.g., by hydroxyl ions).
  • Steric Effects : Bulky substituents on nitrogen reduce reactivity. Computational studies (DFT) can model charge density and steric hindrance .
  • Experimental Validation : Track reaction kinetics under varying pH and solvent polarity to correlate electronic effects with reactivity .

What are the challenges in assessing biological activity, and how can they be mitigated?

Advanced Research Question

  • Membrane Permeability : The ionic nature limits passive diffusion. Use liposomal encapsulation or pro-drug strategies .
  • Cytotoxicity Screening : Compare with structurally similar quaternary ammonium compounds (e.g., benzoxonium chloride) to identify toxicity thresholds .
  • Targeted Delivery : Functionalize with targeting moieties (e.g., peptides) to enhance specificity in cellular assays .

How can synthetic byproducts be identified and minimized?

Advanced Research Question

  • Byproduct Profiling : Use GC-MS or LC-MS to detect common impurities like para-chloroaniline or unquaternized intermediates .
  • Reaction Optimization : Adjust stoichiometry (excess alkyl halide) and solvent polarity (acetonitrile vs. DMF) to suppress side reactions .
  • Catalyst Screening : Test phase-transfer catalysts to enhance quaternization efficiency .

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